molecular formula C5H10N2O B1343361 2-(Cyclopropylamino)acetamide CAS No. 1016674-92-2

2-(Cyclopropylamino)acetamide

Cat. No.: B1343361
CAS No.: 1016674-92-2
M. Wt: 114.15 g/mol
InChI Key: PCVOBSZOJJBJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)acetamide is an organic compound with the molecular formula C₅H₁₀N₂O. It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to an aminoacetamide structure.

Scientific Research Applications

2-(Cyclopropylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylamino)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as CYP24A1, a hydroxylase involved in the metabolism of vitamin D. The compound acts as an inhibitor of CYP24A1, thereby affecting the levels and function of 1,25-dihydroxyvitamin D3 . Additionally, this compound may interact with other biomolecules through hydrogen bonding and ionic interactions, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of CYP24A1 can lead to altered vitamin D signaling, which in turn affects gene expression related to calcium homeostasis and immune response . Furthermore, this compound may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of CYP24A1 involves binding to the enzyme’s active site, preventing the hydroxylation of vitamin D metabolites . This inhibition can lead to increased levels of 1,25-dihydroxyvitamin D3, which has various physiological effects. Additionally, the compound may interact with other enzymes and proteins through hydrogen bonding and ionic interactions, influencing their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of CYP24A1 and other enzymes, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively inhibit CYP24A1 without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as hepatic toxicity and neurotoxic effects . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase II metabolic reactions. In these pathways, the compound undergoes conjugation with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . The compound’s interactions with enzymes such as glutathione S-transferases (GSTs) play a crucial role in its metabolism and clearance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its hydrophilicity and the presence of transporters that facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its interaction with enzymes and proteins in the cytoplasm can influence its localization and subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)acetamide typically involves the reaction of cyclopropylamine with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-(Cyclopropylamino)ethanol
  • 2-(Cyclopropylamino)propanoic acid
  • 2-(Cyclopropylamino)butanamide

Comparison: 2-(Cyclopropylamino)acetamide is unique due to its specific amide structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(cyclopropylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVOBSZOJJBJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016674-92-2
Record name 2-(cyclopropylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)acetamide
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylamino)acetamide
Reactant of Route 4
2-(Cyclopropylamino)acetamide
Reactant of Route 5
2-(Cyclopropylamino)acetamide
Reactant of Route 6
2-(Cyclopropylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.